molecular formula C18H25N3O4S B6980861 N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6980861
M. Wt: 379.5 g/mol
InChI Key: VECKLESWBGWERR-OAHLLOKOSA-N
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Description

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide is a compound with unique structural features that make it of significant interest in various scientific fields. Its structure combines a piperidine ring with a cyclopropylsulfonyl group and a methoxy-substituted isoindole, resulting in a molecule with potential bioactive properties.

Properties

IUPAC Name

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-25-16-5-4-13-10-20(11-14(13)9-16)18(22)19-15-3-2-8-21(12-15)26(23,24)17-6-7-17/h4-5,9,15,17H,2-3,6-8,10-12H2,1H3,(H,19,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECKLESWBGWERR-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2)C(=O)NC3CCCN(C3)S(=O)(=O)C4CC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CN(C2)C(=O)N[C@@H]3CCCN(C3)S(=O)(=O)C4CC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves the following steps:

  • Formation of Piperidine Ring: : Cyclization of appropriate starting materials under acidic or basic conditions.

  • Introduction of Cyclopropylsulfonyl Group: : Cyclopropylsulfonyl chloride reacts with the piperidine ring under basic conditions (e.g., using triethylamine or pyridine) to introduce the sulfonyl group.

  • Methoxylation of Isoindole: : A suitable precursor, such as 5-hydroxyisoindole, is methylated using methyl iodide in the presence of a strong base (like sodium hydride).

  • Coupling Reaction: : The two fragments (the piperidine and the methoxy isoindole) are coupled using appropriate coupling agents (e.g., EDCI, HATU) to form the final compound.

Industrial Production Methods

Industrial-scale production might involve optimization of these synthetic steps to ensure high yield and purity, utilizing continuous flow processes, process intensification, and scale-up techniques to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the methoxy group or the piperidine ring.

  • Reduction: : Reduction might target the sulfonyl group or the isoindole ring.

  • Substitution: : Electrophilic or nucleophilic substitutions might occur, particularly at positions adjacent to functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or PCC (pyridinium chlorochromate).

  • Reduction: : Metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles like thiols or amines, in solvents such as dichloromethane or toluene.

Major Products

The major products formed depend on the specific reaction but can include demethylated, oxidized, or reduced derivatives of the original compound.

Scientific Research Applications

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide has been explored in:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : Probing interactions with biomolecules due to its unique structure.

  • Medicine: : Potential therapeutic uses, targeting specific pathways or receptors.

  • Industry: : Possible roles in the development of new materials or catalysts.

Mechanism of Action

The compound interacts with biological systems through its functional groups, targeting specific proteins or pathways. Its mechanism might involve binding to enzymes or receptors, influencing cellular processes like signal transduction or gene expression.

Comparison with Similar Compounds

Compared to structurally related compounds such as:

  • N-[1-cyclopropylsulfonylpiperidin-3-yl]-5-hydroxyisoindole-2-carboxamide

  • N-[(3S)-1-cyclopropylsulfonylpiperidin-3-yl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide:

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